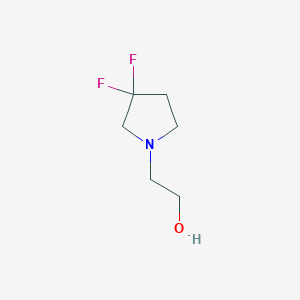

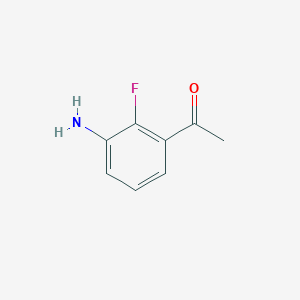

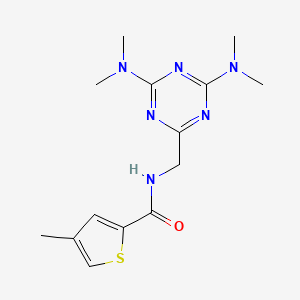

(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutylpyrimidin-4-yl group, a piperidin-1-yl group, and a tetrahydro-2H-pyran-4-yl group. These groups are connected by an oxy-methyl bridge.Chemical Reactions Analysis

The ketone carbonyl group in this compound can undergo various reactions. For example, it can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that compounds with complex structures involving piperidine and pyran moieties can be synthesized for biological evaluations, such as anticancer and antimicrobial activities. For instance, the synthesis of various heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has been reported, with some compounds demonstrating significant anticancer activity (Katariya, Vennapu, & Shah, 2021)[https://consensus.app/papers/synthesis-docking-study-13oxazole-clubbed-katariya/726faba6ed1a58ddb3684c2560f92fa1/?utm_source=chatgpt]. Similarly, another study highlighted the preparation of compounds through reactions with nucleophiles, evaluating their potential as anticancer agents (Gouhar & Raafat, 2015)[https://consensus.app/papers/synthesis-gouhar/01185537ac0d51709e4ef638a4c01cc4/?utm_source=chatgpt].

Catalysis and Organic Synthesis

Compounds featuring piperidine and related structures have been utilized in catalysis and organic synthesis. For example, vanadium complexes with piperidine ligands have shown efficacy in oxidative cyclization reactions (Dönges et al., 2014)[https://consensus.app/papers/cis26bismethanolatepiperidine-oxovanadiumv-complexes-dönges/4db246428a6c5f189ba413bc7d4de123/?utm_source=chatgpt]. This illustrates the role of such compounds in facilitating organic transformations.

Molecular Docking and Drug Discovery

The incorporation of piperidinyl and pyran moieties in molecular scaffolds is common in drug discovery, where molecular docking studies help predict the interaction with biological targets. A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines explored their potential as anticancer and antimicrobial agents, highlighting the significance of structural features in biological activity (Katariya, Vennapu, & Shah, 2021)[https://consensus.app/papers/synthesis-docking-study-13oxazole-clubbed-katariya/726faba6ed1a58ddb3684c2560f92fa1/?utm_source=chatgpt].

Material Science and Chemical Properties

Compounds with piperidine and tetrahydro-pyran components are also studied for their material properties, such as in the development of new catalysts and materials with unique chemical behaviors. The thermal, optical, etching, structural studies, and theoretical calculations of related compounds offer insights into their potential applications in material science (Karthik et al., 2021)[https://consensus.app/papers/thermal-etching-studies-calculations-karthik/6d03466280c154f79d10ceba393dd5fc/?utm_source=chatgpt].

Properties

IUPAC Name |

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c24-20(17-6-10-25-11-7-17)23-8-4-15(5-9-23)13-26-19-12-18(21-14-22-19)16-2-1-3-16/h12,14-17H,1-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMIARNBPHABAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385196.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)